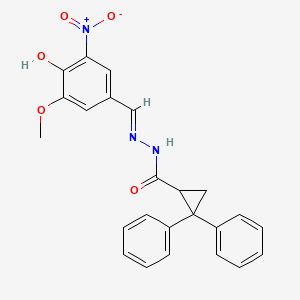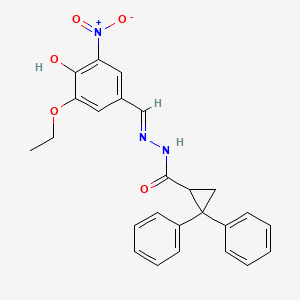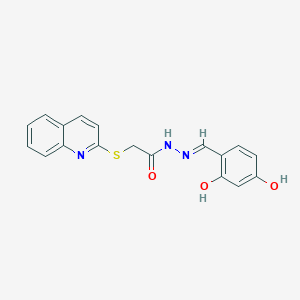
N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide
Übersicht
Beschreibung
N-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide, also known as HMPH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HMPH is a hydrazide derivative of piperazine and has a molecular weight of 360.45 g/mol. The purpose of
Wirkmechanismus
The mechanism of action of N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide is not fully understood, but it is believed to act through multiple pathways. N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. It has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been shown to induce the production of reactive oxygen species (ROS) and activate the MAPK signaling pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. It has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been shown to induce the production of reactive oxygen species (ROS) and activate the MAPK signaling pathway, leading to apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide is its ease of synthesis and high yield. It can be synthesized using a simple and efficient method, and the resulting product is typically of high purity. N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has also been found to exhibit a wide range of biological activities, making it a versatile compound for various research applications. However, one of the limitations of N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide is its potential toxicity, especially at higher doses. Further research is needed to determine the optimal dosage and potential side effects of N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide.
Zukünftige Richtungen
There are several future directions for research on N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide. One of the areas of focus could be the development of N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide derivatives with improved efficacy and reduced toxicity. Another area of research could be the investigation of the potential use of N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide in combination with other anticancer agents for the treatment of cancer. Further studies are also needed to determine the optimal dosage and potential side effects of N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide in humans. Overall, N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. In particular, N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has shown promising results in the treatment of cancer, especially breast cancer. It has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Eigenschaften
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-19-7-9-20(10-8-19)6-5-16(22)18-17-12-13-3-4-14(21)15(11-13)23-2/h3-4,11-12,21H,5-10H2,1-2H3,(H,18,22)/b17-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQUBGDEFSCWAT-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NN=CC2=CC(=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



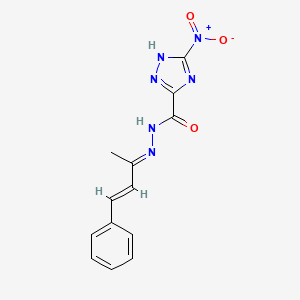
![N'-(2-hydroxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B3725291.png)
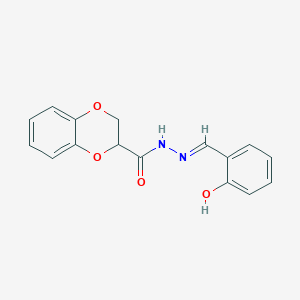
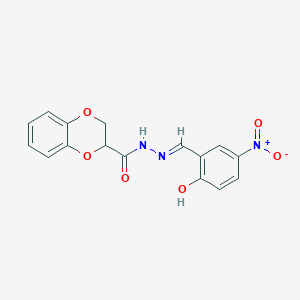
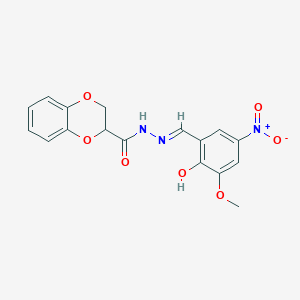
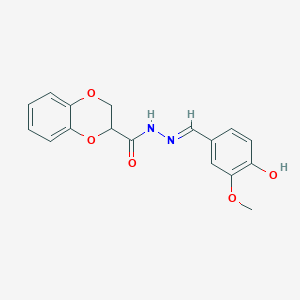
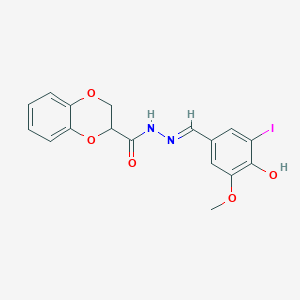
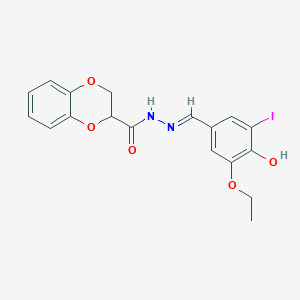
![N'-[(2-methyl-1H-indol-3-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B3725332.png)
